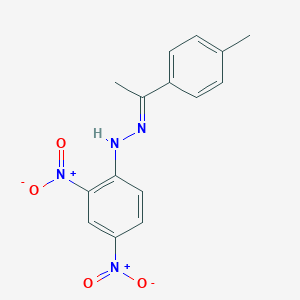
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is a compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains both carbon and sulfur atoms in its structure and has been shown to exhibit a range of interesting properties.
Mécanisme D'action
The mechanism of action of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is not fully understood, but it is believed to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death). It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Effets Biochimiques Et Physiologiques
In addition to its anticancer activity, (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to exhibit a range of other biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, there are also some limitations to its use in lab experiments. For example, the compound is relatively unstable and can degrade over time, which can make it difficult to work with. Additionally, the compound is highly toxic and must be handled with care.
Orientations Futures
There are many potential future directions for research on (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one. One area of research that shows promise is the development of new cancer drugs that are based on this compound. Another area of research is the investigation of the compound's antioxidant and anti-inflammatory properties, which may lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations to its use in lab experiments.
Méthodes De Synthèse
The synthesis of (6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one involves the reaction of aniline with thiosemicarbazide to form 5-anilino-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclohexane-1,3-dione to form the final product. The reaction is typically carried out in the presence of a catalyst such as sodium hydroxide or potassium hydroxide.
Applications De Recherche Scientifique
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
Nom du produit |
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
|---|---|
Formule moléculaire |
C14H11N3OS |
Poids moléculaire |
269.32 g/mol |
Nom IUPAC |
(6E)-6-(5-anilino-3H-1,3,4-thiadiazol-2-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C14H11N3OS/c18-12-9-5-4-8-11(12)13-16-17-14(19-13)15-10-6-2-1-3-7-10/h1-9,16H,(H,15,17)/b13-11+ |
Clé InChI |
PNIMUSDFQXAYBG-ACCUITESSA-N |
SMILES isomérique |
C1=CC=C(C=C1)NC2=NN/C(=C\3/C=CC=CC3=O)/S2 |
SMILES |
C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2 |
SMILES canonique |
C1=CC=C(C=C1)NC2=NNC(=C3C=CC=CC3=O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]](/img/structure/B223729.png)



![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)



![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B223847.png)